molecular formula C8H14N2O2 B6252457 (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide CAS No. 73462-80-3

(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Cat. No.: B6252457
CAS No.: 73462-80-3
M. Wt: 170.21 g/mol
InChI Key: DPDXFAYSYVRXMF-SSDOTTSWSA-N
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Description

(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and acetic anhydride.

    Acetylation: Pyrrolidine undergoes acetylation with acetic anhydride in the presence of a catalyst, such as pyridine, to form 1-acetylpyrrolidine.

    Methylation: The acetylated product is then subjected to methylation using methyl iodide and a base, such as sodium hydride, to introduce the N-methyl group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activity.

    1-acetylpyrrolidine: Lacks the N-methyl group, resulting in different chemical properties.

    N-methylpyrrolidine: Lacks the acetyl group, affecting its reactivity and applications.

Uniqueness

(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both acetyl and N-methyl groups. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

73462-80-3

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m1/s1

InChI Key

DPDXFAYSYVRXMF-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C(=O)NC

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC

Purity

95

Origin of Product

United States

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